molecular formula C17H14Cl2N2O B11540155 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenylcyclopropanecarbohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenylcyclopropanecarbohydrazide

Cat. No.: B11540155
M. Wt: 333.2 g/mol
InChI Key: TZSWVFPXTOCTJC-KEBDBYFISA-N
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Description

N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields such as bioinorganic chemistry, pharmacology, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-phenylcyclopropane-1-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound’s hydrazone moiety can interact with biological molecules through hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropane moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C17H14Cl2N2O/c18-15-8-4-7-12(16(15)19)10-20-21-17(22)14-9-13(14)11-5-2-1-3-6-11/h1-8,10,13-14H,9H2,(H,21,22)/b20-10+

InChI Key

TZSWVFPXTOCTJC-KEBDBYFISA-N

Isomeric SMILES

C1C(C1C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3

Canonical SMILES

C1C(C1C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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